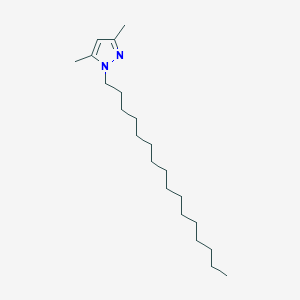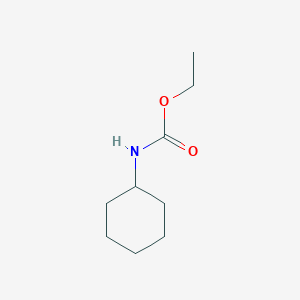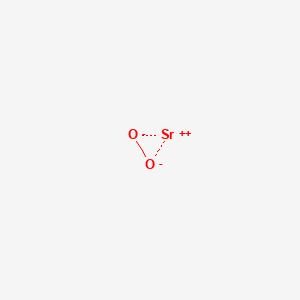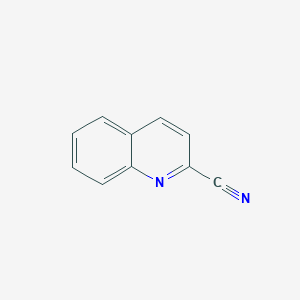
Quinoline-2-carbonitrile
概要
説明
Quinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It is a derivative of quinoline, which is an important class of compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its potential use in the synthesis of various biologically active compounds and its role as an intermediate in organic synthesis .
作用機序
Target of Action
Quinoline-2-carbonitrile primarily targets tubulin polymerization and histone deacetylases (HDACs) . These targets play a crucial role in cell division and gene expression, respectively.
Mode of Action
This compound interacts with its targets by inhibiting tubulin polymerization, which is essential for cell division, and by inhibiting HDACs, which control gene expression . This dual inhibition results in the disruption of cell division and altered gene expression, leading to cell death .
Biochemical Pathways
The compound affects the Ras/Raf/MEK and PI3K/AkT/mTOR pathways . These signaling cascades are closely connected and regulate survival processes in the cell, such as proliferation, apoptosis, differentiation, and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of quinoline compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the presence of different functional groups and the conditions under which the compound is synthesized and administered.
生化学分析
Biochemical Properties
Quinoline-2-carbonitrile has been found to interact with certain enzymes and proteins. For instance, it has been used as a base for the synthesis of hydroxamic acids, which are known to inhibit tubulin polymerization and histone deacetylases . These interactions suggest that this compound may have a role in regulating cell division and gene expression.
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. By inhibiting tubulin polymerization, it can potentially disrupt cell division . Additionally, by inhibiting histone deacetylases, this compound can influence gene expression, potentially affecting various cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with specific enzymes. As a base for hydroxamic acids, it can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle necessary for cell division . It can also inhibit histone deacetylases, enzymes that remove acetyl groups from histones, thereby influencing gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Quinoline-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedländer condensation, which is a classical method for constructing quinoline derivatives. This method typically employs aniline derivatives and carbonyl compounds under acidic or basic conditions . The reaction conditions can be optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: Quinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-2-methanamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: Quinoline-2-methanamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Quinoline-2-carbonitrile has a wide range of applications in scientific research:
類似化合物との比較
Quinoline: The parent compound, known for its broad range of biological activities.
Quinoline-2-carboxylic acid: An oxidation product of quinoline-2-carbonitrile with similar applications.
Quinoline-2-methanamine: A reduction product with potential biological activity.
Uniqueness: this compound is unique due to its carbonitrile group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
特性
IUPAC Name |
quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXARTMCIRVMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162475 | |
| Record name | Quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-43-7 | |
| Record name | 2-Quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

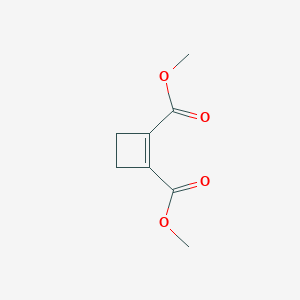
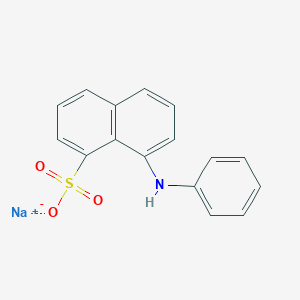
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol](/img/structure/B74070.png)
